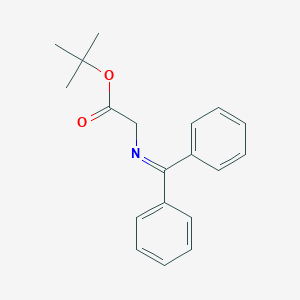

N-(Diphenylmethylene)glycine tert-butyl ester

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF 3654746 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as alkylation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of PF 3654746 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

PF 3654746 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and alkylating agents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a model compound to study histamine H3 receptor antagonism.

Biology: Investigated for its effects on histamine receptors in the brain.

Medicine: Explored as a therapeutic agent for conditions like allergic rhinitis and Alzheimer’s disease

Industry: Potential use in the development of new pharmaceuticals targeting histamine receptors.

Mechanism of Action

PF 3654746 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This interaction inhibits the action of histamine, a neurotransmitter involved in various physiological processes. By blocking these receptors, PF 3654746 can reduce symptoms of allergic reactions and improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Thioperamide: Another histamine H3 receptor antagonist with similar applications.

Clobenpropit: Known for its high affinity for histamine H3 receptors.

A-349821: A selective histamine H3 receptor antagonist studied for cognitive enhancement.

Uniqueness

PF 3654746 stands out due to its high brain penetration and selectivity for histamine H3 receptors. This makes it particularly effective in targeting central nervous system disorders and allergic conditions .

Biological Activity

N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-94-3) is a compound that has garnered attention for its diverse biological activities and applications in research. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- Melting Point : 113°C to 115°C

- Solubility : Insoluble in water

This compound functions primarily as an intermediate in organic synthesis and has been utilized as a fluorescent dye in biological research. Its structure allows it to interact with various biological targets, influencing several cellular processes:

- Cell Cycle Regulation : The compound has shown potential in modulating cell cycle progression, making it a candidate for studies related to cancer biology.

- Apoptosis Induction : Research indicates that it may play a role in inducing apoptosis in specific cancer cell lines, thus contributing to its potential as an anticancer agent .

- Neuronal Signaling : It interacts with neuronal pathways, suggesting implications for neuropharmacology and the treatment of neurological disorders .

Applications in Research

This compound is employed across various fields, including:

- Organic Synthesis : Used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fluorescent Dye : It is utilized in diagnostic assays and histology due to its fluorescent properties.

- Biological Research : Investigated for its roles in apoptosis, cell signaling, and as a potential therapeutic agent against infections and cancers .

Biological Activity Data Table

| Activity Type | Details |

|---|---|

| Apoptosis | Induces apoptosis in cancer cell lines |

| Cell Cycle | Modulates cell cycle progression |

| Neuronal Signaling | Influences neuronal pathways |

| Anti-infection | Potential activity against viral and bacterial infections |

Case Studies

-

Apoptosis Induction Study :

- In a study evaluating the effects of this compound on breast cancer cells, it was found to significantly increase apoptosis markers. The study utilized flow cytometry to analyze cell viability and apoptosis rates, demonstrating a dose-dependent response.

-

Neuronal Pathway Interaction :

- Another study explored the compound's interaction with G-protein coupled receptors (GPCRs), indicating that it may modulate neurotransmitter release. This opens avenues for further research into its potential use in treating neurodegenerative diseases.

-

Fluorescent Applications :

- As a fluorescent dye, this compound has been used in various diagnostic assays. Its fluorescence properties were characterized using spectroscopic methods, confirming its utility in visualizing cellular components.

Properties

IUPAC Name |

tert-butyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHDPXQDVKNPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350810 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-94-3 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula is C19H21NO2, and the molecular weight is 295.38 g/mol.

ANone: This compound serves as a versatile building block for synthesizing various α-amino acid derivatives. Its structure allows for diverse chemical transformations, making it valuable in pharmaceutical and chemical research. [, , , , , , , , , , , , , , , , , , ]

ANone: It acts as a substrate in enantioselective alkylation reactions, leading to optically active α-amino acids. This is crucial for producing pharmaceuticals and other bioactive compounds where chirality is paramount. [, , , , , , , , , , , , , , , , , , ]

ANone: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective. Additionally, cyclopeptoids [], dimeric Cinchona alkaloid salts [, ], and spiro-type quaternary ammonium bromides [] have shown promising results.

ANone: Factors include the catalyst structure, solvent, base, temperature, and steric and electronic properties of the alkylating agent. Optimizing these parameters is essential for achieving high enantiomeric excesses. [, , , , , , , , , , , , , , , , , , ]

ANone: Yes, it has been successfully used in Michael additions [] and aldol reactions [] under appropriate catalytic conditions.

ANone: Solvent choice significantly influences reaction rates and selectivities. Toluene is commonly employed, but other solvents like acetonitrile [] have also been explored.

ANone: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the molecule in alkylation reactions. []

ANone: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , ] HPLC plays a crucial role in determining enantiomeric purity when chiral products are formed. [, ]

ANone: Derivatives of this compound have been used in the synthesis of biologically active molecules like (-)-lemonomycin [], and radiolabeled amino acids like L-lactic acid [], L-tryptophan [], and 6-fluoro-L-DOPA [], highlighting its utility in medicinal chemistry and radiopharmaceutical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.